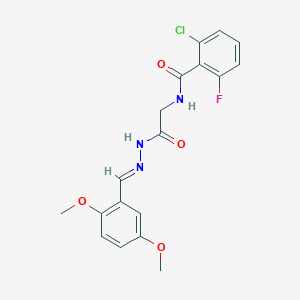

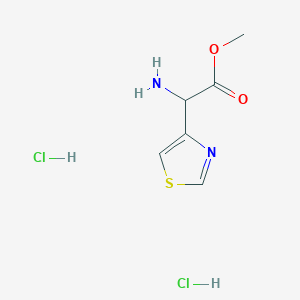

![molecular formula C16H14N2O3S2 B2475274 (5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid CAS No. 79587-86-3](/img/structure/B2475274.png)

(5,6-Dimethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Facile Synthesis of Isoxazolo and Thiazolo Thieno Pyrimidines : A study by Abdel-fattah et al. (1998) presents a one-pot synthesis method involving the reaction of 5,6-dimethyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-4-one, chloroacetic acid, and aldehyde to produce new ring systems including isoxazolo and thiazolo thieno pyrimidines Abdel-fattah et al., 1998.

Synthesis of Thieno-pyrimido-Isoquinolines : Zadorozhny et al. (2008) described the synthesis of thieno-[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido-[1,2-b]isoquinolines, showcasing the versatility of thieno pyrimidin compounds in forming complex heterocycles Zadorozhny et al., 2008.

C-Nucleosides Synthesis : Hamed et al. (2001) explored the cyclization of 2-hydrazino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one, leading to the formation of various C-nucleosides, a crucial aspect in nucleic acid chemistry Hamed et al., 2001.

Thiosemicarbazide Reactions : Vas’kevich et al. (2004) studied the reaction of thiosemicarbazides with dimethyl acetylenedicarboxylate, demonstrating the reactivity of thieno[2,3-d]pyrimidin compounds in forming thiazolidin derivatives Vas’kevich et al., 2004.

Quantum Chemical Studies : Mamarahmonov et al. (2014) performed quantum chemical calculations to understand the electronic structure and reactivity of substituted thieno[2,3-d]pyrimidin-4-ones, providing insights into their potential chemical applications Mamarahmonov et al., 2014.

Biological Activities

Synthesis of Antianaphylactic Compounds : Wagner et al. (1993) synthesized derivatives of thieno[2,3-d]pyrimidine with antianaphylactic activity, highlighting the potential biological applications of these compounds Wagner et al., 1993.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Santagati et al. (2002) reported on the synthesis and evaluation of phenyl derivatives containing thieno[2,3-d]pyrimidin-4(1H)-one as potential NSAIDs, showcasing the medical applications of these compounds Santagati et al., 2002.

Aldose Reductase Inhibitors : Ogawva et al. (1993) synthesized and tested a series of thieno pyrimidin-acetic acids for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications Ogawva et al., 1993.

Antioxidant and Antimicrobial Properties : Saundane et al. (2012) evaluated thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines for their antioxidant and antimicrobial activities Saundane et al., 2012.

Anticancer Activity : Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for their anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line Abdellatif et al., 2014.

Propiedades

IUPAC Name |

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-9-10(2)23-14-13(9)15(21)18(11-6-4-3-5-7-11)16(17-14)22-8-12(19)20/h3-7H,8H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKYZFDGTCDMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

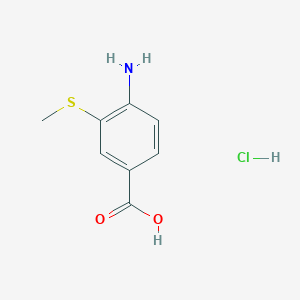

![4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2475191.png)

![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)

![3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2475199.png)

![Tert-butyl (1aR,2aR,5aS,6aS)-1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B2475201.png)

![4-chloro-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2475202.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)